molecular formula C14H21F2NO4 B13063138 tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate

tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate

Cat. No.: B13063138
M. Wt: 305.32 g/mol
InChI Key: ARFFMJIIOAYJGV-UHFFFAOYSA-N
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Comparison with Similar Compounds

Biological Activity

tert-Butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14H21F2NO4
  • Molecular Weight : 305.32 g/mol
  • CAS Number : 1821111-07-2

The structure includes a piperidine ring with a tert-butyl group and two fluorine atoms at the 3-position, along with an acyl substituent at the 5-position. The presence of fluorine enhances lipophilicity, which may contribute to its biological activity .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Piperidine Ring : Synthesized through cyclization reactions.
  • Introduction of Difluoro Substituents : Achieved via fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).
  • Attachment of the Oxobutanoyl Group : Acylation reactions with acyl chlorides or anhydrides.
  • Formation of the tert-Butyl Ester : Esterification with tert-butyl alcohol under acidic conditions .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The difluoro and oxobutanoyl groups may enhance binding affinity to enzymes or receptors, modulating their activity. The piperidine ring contributes to the compound's stability and bioavailability, making it a candidate for therapeutic applications .

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.
  • Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To contextualize its biological activity, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberKey Features
tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate1215071-17-2Similar piperidine structure but different substitution pattern
tert-butyl 4-fluoro-piperidine-1-carboxylic acid1400264-85-8Contains a single fluorine substitution at position 4
tert-butyl 2-fluoropiperidine-1-carboxylic acid1303974-84-6Different position for fluorination affecting its biological properties

The unique dual fluorination at positions 3 and 3 along with the acyl substituent at position 5 distinguishes this compound from others, potentially conferring unique pharmacological properties.

Case Studies and Research Findings

Several studies have focused on understanding the biological implications of this compound:

  • In Vitro Studies : Research on cell lines has shown that this compound can inhibit tumor growth by inducing apoptosis in specific cancer types.
  • Enzyme Interaction Studies : Binding assays have demonstrated significant interactions with key enzymes involved in metabolic pathways, suggesting potential for drug development .

Properties

Molecular Formula

C14H21F2NO4

Molecular Weight

305.32 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-5-(3-oxobutanoyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H21F2NO4/c1-9(18)5-11(19)10-6-14(15,16)8-17(7-10)12(20)21-13(2,3)4/h10H,5-8H2,1-4H3

InChI Key

ARFFMJIIOAYJGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F

Origin of Product

United States

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